molecular formula C15H25Cl2N B14307365 2-Chloro-1-decylpyridin-1-ium chloride CAS No. 112261-42-4

2-Chloro-1-decylpyridin-1-ium chloride

Cat. No.: B14307365
CAS No.: 112261-42-4
M. Wt: 290.3 g/mol
InChI Key: FKLCZPOODCDZKF-UHFFFAOYSA-M
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Description

2-Chloro-1-decylpyridin-1-ium chloride is a quaternary ammonium compound with the molecular formula C15H25Cl2N. It is a pyridinium salt, which is a class of compounds known for their diverse applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-decylpyridin-1-ium chloride typically involves the quaternization of pyridine with a decyl halide, followed by chlorination. The reaction is usually carried out in an organic solvent under reflux conditions. The general reaction scheme is as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-decylpyridin-1-ium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products include 2-hydroxy-1-decylpyridin-1-ium chloride, 2-alkoxy-1-decylpyridin-1-ium chloride, and 2-amino-1-decylpyridin-1-ium chloride.

    Oxidation: Products include 2-chloro-1-decylpyridin-1-ium N-oxide.

    Reduction: Products include 1-decylpyridin-1-ium chloride.

Scientific Research Applications

2-Chloro-1-decylpyridin-1-ium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis and as a reagent in the preparation of other pyridinium salts.

    Biology: Employed in the study of cell membrane interactions and as an antimicrobial agent.

    Medicine: Investigated for its potential use in drug delivery systems and as an antiseptic.

    Industry: Utilized in the formulation of disinfectants and cleaning agents

Mechanism of Action

The mechanism of action of 2-Chloro-1-decylpyridin-1-ium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and cell lysis. This action is primarily due to the amphiphilic nature of the molecule, which allows it to integrate into the membrane and disrupt its integrity .

Properties

CAS No.

112261-42-4

Molecular Formula

C15H25Cl2N

Molecular Weight

290.3 g/mol

IUPAC Name

2-chloro-1-decylpyridin-1-ium;chloride

InChI

InChI=1S/C15H25ClN.ClH/c1-2-3-4-5-6-7-8-10-13-17-14-11-9-12-15(17)16;/h9,11-12,14H,2-8,10,13H2,1H3;1H/q+1;/p-1

InChI Key

FKLCZPOODCDZKF-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCC[N+]1=CC=CC=C1Cl.[Cl-]

Origin of Product

United States

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